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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethoxypyrimidine

Cat. No.: B014629 Get Quote

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals on 5-Bromo-2,4-dimethoxypyrimidine. This versatile heterocyclic

compound is a key building block in the synthesis of a variety of biologically active molecules,

most notably as a crucial intermediate in the production of advanced anticancer therapeutics.

Core Chemical Properties and Identifiers
5-Bromo-2,4-dimethoxypyrimidine is a halogenated pyrimidine derivative. Its chemical

structure, featuring a pyrimidine ring substituted with a bromine atom and two methoxy groups,

makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive site

for various cross-coupling reactions, enabling the introduction of diverse functionalities.
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Property Value

Molecular Formula C₆H₇BrN₂O₂[1][2][3]

Molecular Weight 219.04 g/mol [1][2][3]

CAS Number 56686-16-9[1][2][4][5]

Appearance
White to off-white or pale yellow crystalline

powder[4]

Melting Point 62-65 °C[4][5]

Boiling Point 125 °C at 17 mmHg[4]

IUPAC Name 5-bromo-2,4-dimethoxypyrimidine[2]

Synonyms
2,4-Dimethoxy-5-bromopyrimidine, 5-Bromo-

2,4-bis(methyloxy)pyrimidine[2]

SMILES COC1=NC(=NC=C1Br)OC[2]

InChI Key QEZIMQMMEGPYTR-UHFFFAOYSA-N[2][5]

Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2,4-dimethoxypyrimidine is typically achieved through a two-step

process starting from 5-bromouracil.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This initial step involves the chlorination of 5-bromouracil.

Protocol:

To a flask containing 130 mL of phosphorus oxychloride (POCl₃), add 30 g (0.16 mol) of 5-

bromouracil.[3]

Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric

moisture. During this period, the evolution of HCl gas will be observed, and the mixture will

become a homogeneous solution.[3]
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After the reaction is complete, remove the excess POCl₃ by distillation at atmospheric

pressure.[3]

Continue the distillation under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine.

The product will distill at 85-90 °C / 4 mmHg.[3]

Step 2: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine
The dichlorinated intermediate is then converted to the target compound by methoxylation.

Protocol:

Prepare a solution of sodium methoxide in methanol.

Cool the sodium methoxide solution to 10-15 °C.

Separately, dissolve 30 g of 5-bromo-2,4-dichloropyrimidine in 50 mL of methanol.

Slowly add the 5-bromo-2,4-dichloropyrimidine solution to the cooled sodium methoxide

solution.[6]

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir until the reaction is complete (monitor by TLC or LC-MS).

Quench the reaction with crushed ice and basify with a 50% NaOH solution to a pH of 10.[6]

Extract the product with an organic solvent such as chloroform or methylene dichloride.[6]

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and

evaporate the solvent under reduced pressure to yield 5-Bromo-2,4-dimethoxypyrimidine.

[6]

Reactivity and Role in Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing

molecular complexity through various palladium-catalyzed cross-coupling reactions. This allows

for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the

synthesis of complex drug molecules.
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Suzuki-Miyaura Coupling
This reaction is used to form C-C bonds by coupling with boronic acids or esters.

Suzuki-Miyaura coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Sonogashira Coupling
This reaction facilitates the formation of a C-C bond with a terminal alkyne.

Sonogashira coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Heck Coupling
The Heck reaction enables the formation of a C-C bond with an alkene.

Heck coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Application in Drug Development: Synthesis of
CDK4/6 Inhibitors
A primary application of 5-Bromo-2,4-dimethoxypyrimidine is as a key intermediate in the

synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and

Ribociclib. These drugs are at the forefront of targeted cancer therapy, particularly for certain

types of breast cancer.

The CDK4/6 Signaling Pathway
The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, this pathway is

hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway,

thereby arresting the cell cycle in the G1 phase and inhibiting the growth of cancer cells.
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The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
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Experimental Workflow: Synthesis of a CDK4/6 Inhibitor
Precursor
The following workflow outlines the general synthetic route from 5-Bromo-2,4-
dimethoxypyrimidine to a key precursor for CDK4/6 inhibitors.

5-Bromo-2,4-dimethoxypyrimidine Suzuki Coupling with
Substituted Pyridine Boronic Ester Coupled Pyrimidine-Pyridine Intermediate Nucleophilic Aromatic Substitution

with an Amine Aminated Intermediate Further Functionalization
(e.g., Acylation, Cyclization) CDK4/6 Inhibitor Core Structure

Click to download full resolution via product page

General synthetic workflow for a CDK4/6 inhibitor precursor.

Conclusion
5-Bromo-2,4-dimethoxypyrimidine is a cornerstone molecule in modern medicinal chemistry.

Its well-defined reactivity and synthetic accessibility make it an indispensable tool for the

development of novel therapeutics. This guide provides a foundational understanding of its

properties, synthesis, and applications, with a particular focus on its role in the creation of life-

saving CDK4/6 inhibitors. Researchers are encouraged to use this information as a starting

point for their investigations into new and innovative applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. prepchem.com [prepchem.com]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b014629?utm_src=pdf-body
https://www.benchchem.com/product/b014629?utm_src=pdf-body
https://www.benchchem.com/product/b014629?utm_src=pdf-body-img
https://www.benchchem.com/product/b014629?utm_src=pdf-body
https://www.benchchem.com/product/b014629?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cross_Coupling_Reactions_with_5_Bromo_2_chloropyrimidine.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Catalyst_Selection_for_Selective_Coupling_of_5_Bromo_2_chloro_4_methoxypyrimidine.pdf
https://prepchem.com/preparation-of-5-bromo-2-4-dichloropyrimidine/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Reactions_with_5_Bromo_2_chloro_4_methoxypyrimidine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Sonogashira_Coupling_of_5_Bromopyrimidine_with_Terminal_Alkynes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. jocpr.com [jocpr.com]

To cite this document: BenchChem. [5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide
for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014629#what-is-5-bromo-2-4-dimethoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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